N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenylbutanamide
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Overview
Description
N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenylbutanamide is a complex organic compound with a molecular formula of C23H24N4O2S. This compound is characterized by its unique structure, which includes a thiadiazole ring, a pyrrolidinone ring, and a phenylbutanamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenylbutanamide typically involves multiple steps. One common method starts with the reaction of 2-ethylphenylamine with succinic anhydride to form the corresponding pyrrolidinone derivative. This intermediate is then reacted with thiosemicarbazide to form the thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with 4-phenylbutanoyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring, where nucleophiles can replace the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent, with activity against certain bacterial strains.
Medicine: Preliminary studies suggest that the compound may have anti-inflammatory and analgesic properties.
Mechanism of Action
The exact mechanism of action of N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenylbutanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The thiadiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function .
Comparison with Similar Compounds
Similar Compounds
Etaqualone: A quinazolinone-class compound with sedative and hypnotic properties.
Methaqualone: Another quinazolinone derivative with similar sedative effects.
Mecloqualone: A derivative of methaqualone with enhanced potency.
Uniqueness
N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenylbutanamide is unique due to its combination of a thiadiazole ring and a pyrrolidinone ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C24H26N4O2S |
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Molecular Weight |
434.6 g/mol |
IUPAC Name |
N-[5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide |
InChI |
InChI=1S/C24H26N4O2S/c1-2-18-12-6-7-13-20(18)28-16-19(15-22(28)30)23-26-27-24(31-23)25-21(29)14-8-11-17-9-4-3-5-10-17/h3-7,9-10,12-13,19H,2,8,11,14-16H2,1H3,(H,25,27,29) |
InChI Key |
YRDDZIDHKXNREG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C3=NN=C(S3)NC(=O)CCCC4=CC=CC=C4 |
Origin of Product |
United States |
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